Monoamine derivative 3
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Overview
Description
Monoamine derivative 3 is a compound that belongs to the class of monoamine oxidase inhibitors. These compounds are known for their ability to inhibit the activity of monoamine oxidase enzymes, which play a crucial role in the metabolism of neurotransmitters such as serotonin, dopamine, and norepinephrine. This compound has been studied for its potential therapeutic applications in treating neurological disorders, including depression and Parkinson’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of monoamine derivative 3 typically involves the functionalization of a coumarin scaffold. One common method is the microwave-assisted synthesis, which involves the reaction of a phenylcoumarin derivative with appropriate reagents under controlled conditions . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium or copper.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is optimized to ensure high yield and purity of the final product. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is often emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: Monoamine derivative 3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different biological activities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while alkylation may involve alkyl halides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or alkylated derivatives .
Scientific Research Applications
Monoamine derivative 3 has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its effects on neurotransmitter metabolism and its potential as a neuroprotective agent.
Mechanism of Action
Monoamine derivative 3 exerts its effects by inhibiting the activity of monoamine oxidase enzymes. These enzymes are responsible for the oxidative deamination of neurotransmitters, leading to their breakdown. By inhibiting these enzymes, this compound increases the levels of neurotransmitters in the synaptic cleft, enhancing neurotransmission and alleviating symptoms of neurological disorders . The compound primarily targets the monoamine oxidase B isoform, which is abundant in the brain and involved in the metabolism of dopamine .
Comparison with Similar Compounds
Monoamine derivative 3 is unique compared to other monoamine oxidase inhibitors due to its specific structural features and pharmacological properties. Similar compounds include:
Selegiline: A selective monoamine oxidase B inhibitor used in the treatment of Parkinson’s disease.
Rasagiline: Another selective monoamine oxidase B inhibitor with neuroprotective properties.
Moclobemide: A reversible inhibitor of monoamine oxidase A, used primarily for treating depression.
This compound stands out due to its balanced properties, including high potency, selectivity, and favorable pharmacokinetic profile .
Properties
Molecular Formula |
C17H21N |
---|---|
Molecular Weight |
239.35 g/mol |
IUPAC Name |
N-[(3,4-dimethylphenyl)methyl]-2-phenylethanamine |
InChI |
InChI=1S/C17H21N/c1-14-8-9-17(12-15(14)2)13-18-11-10-16-6-4-3-5-7-16/h3-9,12,18H,10-11,13H2,1-2H3 |
InChI Key |
XXTJZYJWHSDDJG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)CNCCC2=CC=CC=C2)C |
Origin of Product |
United States |
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